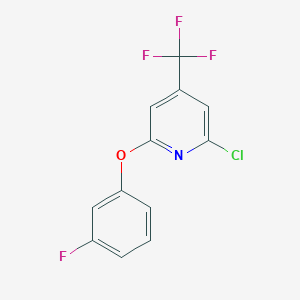
2-Chloro-6-(3-fluoro-phenoxy)-4-trifluoromethyl-pyridine
説明
2-Chloro-6-(3-fluoro-phenoxy)-4-trifluoromethyl-pyridine (2C6F3P) is a synthetic compound that has a wide range of applications in scientific research. It is a heterocyclic compound that contains a pyridine ring with a trifluoromethyl group and a chloro and a fluoro-phenoxy group. 2C6F3P has been used in a variety of research projects and laboratory experiments due to its unique chemical structure and properties.
科学的研究の応用
Chemical Synthesis and Material Applications
2-Chloro-6-(3-fluoro-phenoxy)-4-trifluoromethyl-pyridine serves as a critical intermediate in chemical synthesis, particularly in the development of agrochemicals like pesticides. For instance, it plays a vital role in the synthesis of trifluoromethyl-substituted pyridine derivatives, which are potent protoporphyrinogen IX oxidase inhibitors. These compounds exhibit significant activity and are utilized in creating new herbicides and pesticides due to their ability to disrupt chlorophyll synthesis in plants, thus offering a pathway to control unwanted vegetation in agricultural settings (Li et al., 2005).
Additionally, this chemical finds applications in the synthesis of polyimides, a class of high-performance polymers known for their exceptional thermal stability, chemical resistance, and mechanical properties. Research demonstrates the successful synthesis of soluble polyimides derived from the polycondensation of diamines containing pyridine and fluorine elements, including 2,6-bis(4-amino-2-trifluoromethylphenoxy-4'-benzoyl)pyridine. These materials exhibit excellent solubility in common organic solvents and hold promise for applications in electronics, coatings, and advanced composite materials due to their high glass-transition temperatures and thermal stability (Zhang et al., 2007).
Chemical Modification and Functionalization
The chemical structure of 2-Chloro-6-(3-fluoro-phenoxy)-4-trifluoromethyl-pyridine allows for its modification and functionalization to create novel compounds with specific properties. For instance, studies have explored the facile synthesis of ortho- and para-(1-trifluoromethyl)-alkylated phenols from related alcohols and thionyl chloride in the presence of pyridine. These reactions proceed smoothly under mild conditions, yielding compounds that can be further explored for various industrial and pharmaceutical applications due to their modified phenolic structures, which may impart unique biological or chemical properties (Gong & Kato, 2002).
Antimicrobial and Biological Activity
Research on 2-Chloro-6-(3-fluoro-phenoxy)-4-trifluoromethyl-pyridine also extends to its biological applications, particularly in investigating its antimicrobial properties. A detailed study on its structural and spectroscopic properties, including interactions with DNA, reveals insights into its potential as a basis for developing antimicrobial agents. This work showcases the compound's engagement with biological targets, hinting at its utility in medical and pharmaceutical research aimed at combating microbial infections (Evecen et al., 2017).
特性
IUPAC Name |
2-chloro-6-(3-fluorophenoxy)-4-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6ClF4NO/c13-10-4-7(12(15,16)17)5-11(18-10)19-9-3-1-2-8(14)6-9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGFNHHYVYFQRGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)OC2=NC(=CC(=C2)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6ClF4NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-(3-fluoro-phenoxy)-4-trifluoromethyl-pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



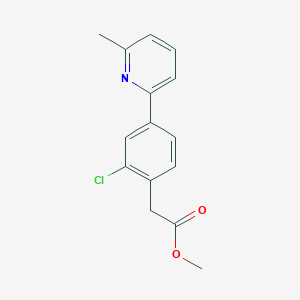




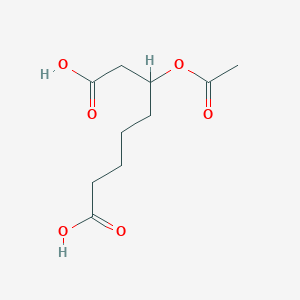
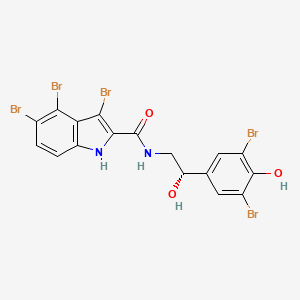

![4-[(1R,2R)-2-hydroxycyclopentyl]-1lambda6-thiomorpholine-1,1-dione](/img/structure/B1474379.png)
![5-bromo-1-ethyl-4-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B1474380.png)
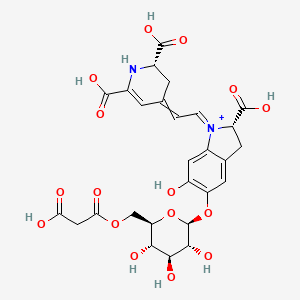
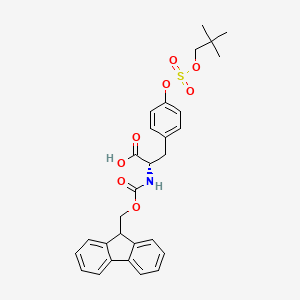
![(1R,2R)-2-{[4-(propan-2-yl)phenyl]sulfanyl}cyclopentan-1-ol](/img/structure/B1474384.png)
